Superior β2-Selectivity Over β1- and β3-Adrenoceptors Differentiates Olodaterol from Indacaterol and Vilanterol
Olodaterol demonstrates a significantly higher selectivity for the human β2-adrenoceptor (hβ2-AR) compared to the hβ1- and hβ3-ARs than many other LABAs. While vilanterol and salmeterol achieve >1000-fold selectivity via a β2-specific exosite, olodaterol's selectivity (241-fold over β1, 2299-fold over β3) is achieved through a different molecular mechanism. In contrast, indacaterol exhibits only 40-fold β2-selectivity, similar to salbutamol [1]. This differential selectivity may be crucial for researchers studying β2-AR signaling pathways and seeking to minimize off-target cardiac effects.
| Evidence Dimension | β2-AR Selectivity Ratio (Fold over β1-AR) |
|---|---|
| Target Compound Data | 241-fold (hβ1-AR), 2299-fold (hβ3-AR) |
| Comparator Or Baseline | Indacaterol: 40-fold (hβ1-AR); Vilanterol: >1000-fold (hβ1-AR, exosite mechanism) |
| Quantified Difference | Olodaterol is 6-fold more β1-selective than indacaterol; achieves high selectivity without exosite binding. |
| Conditions | In vitro radioligand binding and functional studies in CHO cells stably expressing human β-adrenoceptors. |
Why This Matters
For research requiring a β2-agonist with minimal β1-mediated cardiac effects, olodaterol's 241-fold selectivity offers a quantifiable advantage over less selective alternatives like indacaterol (40-fold), potentially reducing confounding cardiovascular signals in preclinical models.
- [1] Finney SJ, et al. A comparison of the molecular pharmacological properties of current short, long and ultra-long-acting β2-agonists used for asthma and COPD. Pharmacol Res Perspect. 2025;13(5):e70154. doi:10.1002/prp2.70154. View Source
